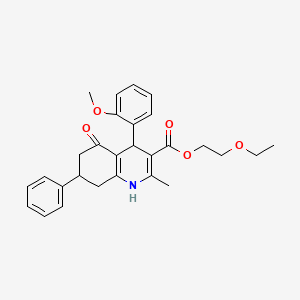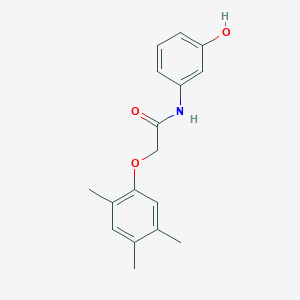
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide, also known as HPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. HPTA is a derivative of acetaminophen and has been studied for its potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
The mechanism of action of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide is not fully understood, but studies have suggested that it may act through various pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can scavenge free radicals, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. While studies have suggested various pathways through which this compound may act, the exact mechanism of action is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of this compound as a therapeutic agent for various diseases.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide. One direction is to further investigate its mechanism of action and signaling pathways. Understanding the exact mechanism of action of this compound may lead to the development of more targeted therapies for various diseases. Another direction is to investigate the safety and efficacy of this compound in clinical trials. If this compound proves to be safe and effective in humans, it may have potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves the reaction of 3-hydroxyacetanilide with 2,4,5-trimethylphenol in the presence of a catalyst such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is carried out at high temperatures and pressures. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-7-13(3)16(8-12(11)2)21-10-17(20)18-14-5-4-6-15(19)9-14/h4-9,19H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHNPXMOCKTTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4972385.png)
![5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine](/img/structure/B4972390.png)
![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)
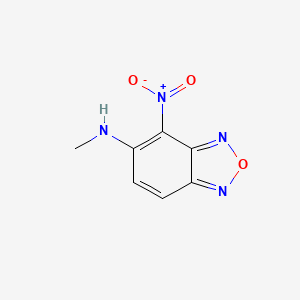

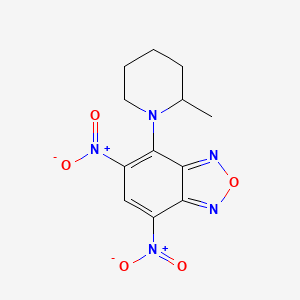
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)
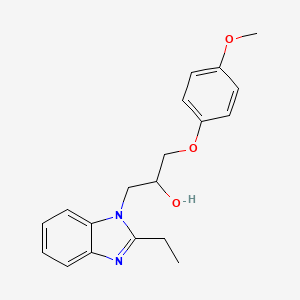
![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B4972464.png)
